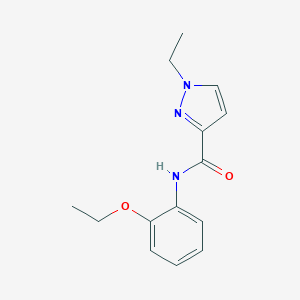

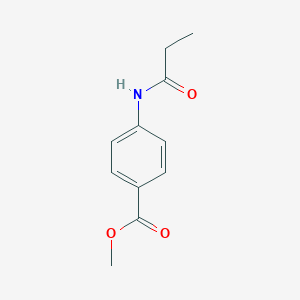

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

Vue d'ensemble

Description

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, also known as BP-1B, is a compound that has gained attention in scientific research due to its potential applications in various fields. BP-1B is a synthetic organic compound that belongs to the family of pyridinecarboxamides.

Applications De Recherche Scientifique

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. This compound has been shown to exhibit high hole mobility, good thermal stability, and excellent film-forming properties, making it a promising candidate for use in these devices.

This compound also has potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.

Mécanisme D'action

The mechanism of action of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal structure and function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects

This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, this compound has been shown to inhibit angiogenesis, which is essential for the growth and metastasis of tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. In addition, this compound exhibits high solubility in organic solvents, which makes it suitable for use in various experimental setups.

However, there are also limitations to the use of this compound in lab experiments. This compound has low water solubility, which can limit its use in aqueous experimental setups. In addition, this compound exhibits poor stability under certain conditions, such as high temperatures and exposure to light and air, which can affect the accuracy and reproducibility of experimental results.

Orientations Futures

There are several future directions for research on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide. One direction is to explore the potential of this compound as a lead compound for the development of new anticancer drugs. This could involve the synthesis and testing of analogs of this compound with improved potency and selectivity against cancer cells.

Another direction is to investigate the potential of this compound in other fields of scientific research, such as organic electronics and materials science. This could involve the synthesis and characterization of new materials based on this compound, as well as the development of new applications for these materials.

Conclusion

In conclusion, this compound, or this compound, is a synthetic organic compound that has potential applications in various fields of scientific research. This compound can be synthesized through a multi-step process and exhibits high solubility in organic solvents. This compound has been shown to exhibit anticancer activity through the inhibition of tubulin polymerization, as well as potential applications in organic electronics and materials science. Future research on this compound could involve the development of new drugs and materials based on this compound.

Propriétés

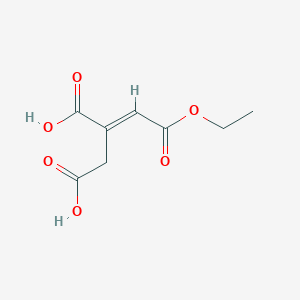

Formule moléculaire |

C31H23N3O4 |

|---|---|

Poids moléculaire |

501.5 g/mol |

Nom IUPAC |

2-N,6-N-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C31H23N3O4/c35-30(32-22-14-18-26(19-15-22)37-24-8-3-1-4-9-24)28-12-7-13-29(34-28)31(36)33-23-16-20-27(21-17-23)38-25-10-5-2-6-11-25/h1-21H,(H,32,35)(H,33,36) |

Clé InChI |

IISDVHSHVDYMQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)

![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)

![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)